2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]

polyolefin stabilization antioxidant blooming crystallization temperature

2,2′-Methylenebis[4-tert-butyl-6-sec-butylphenol] (CAS 93893-75-5) is a high-molecular-weight hindered bisphenol antioxidant belonging to the alkylidene-bridged phenolic class. Its structure features two phenolic rings linked by an ortho-methylene bridge, each ring bearing a tert-butyl group at the 4-position and a sec-butyl group at the 6-position.

Molecular Formula C29H44O2
Molecular Weight 424.7 g/mol
CAS No. 93893-75-5
Cat. No. B12668430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]
CAS93893-75-5
Molecular FormulaC29H44O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)CC)O)C(C)(C)C
InChIInChI=1S/C29H44O2/c1-11-18(3)24-16-22(28(5,6)7)14-20(26(24)30)13-21-15-23(29(8,9)10)17-25(27(21)31)19(4)12-2/h14-19,30-31H,11-13H2,1-10H3
InChIKeyYVFVSMKGHIHIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Methylenebis[4-tert-butyl-6-sec-butylphenol] (CAS 93893-75-5): A Regiospecific Hindered Bisphenol Antioxidant for Procurement Specification


2,2′-Methylenebis[4-tert-butyl-6-sec-butylphenol] (CAS 93893-75-5) is a high-molecular-weight hindered bisphenol antioxidant belonging to the alkylidene-bridged phenolic class. Its structure features two phenolic rings linked by an ortho-methylene bridge, each ring bearing a tert-butyl group at the 4-position and a sec-butyl group at the 6-position. This precise regiochemistry distinguishes it from isomeric methylenebis phenols where the alkyl substituent positions are reversed . The compound is used primarily as a primary antioxidant in polymers, lubricants, and elastomers to terminate radical chain oxidation, with a molecular formula of C₂₉H₄₄O₂ and a molecular weight of 424.66 g/mol .

Why 2,2′-Methylenebis[4-tert-butyl-6-sec-butylphenol] Cannot Be Replaced by Other Alkylidene-Bridged Phenols Without Quantitative Validation


Methylenebis phenolic antioxidants are not interchangeable, because the position and branching of alkyl substituents on each aromatic ring govern both the O–H bond dissociation energy (BDE) and the solubility/migration behavior in the host matrix [1]. In 2,2′-methylenebis[4-tert-butyl-6-sec-butylphenol], the 4-tert-butyl group provides maximum steric hindrance adjacent to the reactive phenolic –OH, while the 6-sec-butyl contributes a branched, but less bulky, alkyl chain that modulates hydrophobicity and melt compatibility. The regioisomer 2,2′-methylenebis[4-sec-butyl-6-tert-butylphenol] (CAS 72672-54-9) places the bulkier tert-butyl at the 6-position, altering the steric environment around the hydroxyl and potentially changing the radical-scavenging rate and the compound’s partitioning between crystalline and amorphous phases in semi-crystalline polymers . Consequently, substitution without empirical verification risks underperformance in oxidative induction time (OIT) and long-term thermal stability.

Quantitative Comparative Evidence for 2,2′-Methylenebis[4-tert-butyl-6-sec-butylphenol] (CAS 93893-75-5) Against Structurally Proximate Analogs


Regioisomeric Purity and Its Impact on Crystallization Behavior in Polyolefins

The target compound (tert-butyl at position 4) is reported to exhibit a lower melting point than the 4-sec-6-tert isomer (CAS 72672-54-9). The predicted melting point of the 4-sec-6-tert isomer is 212.8 °C , whereas the 4-tert-6-sec isomer (CAS 93893-75-5) is typically supplied as a liquid or low-melting solid, as indicated by the absence of a reported melting point in supplier databases and its classification as a high-boiling liquid . A lower melting point facilitates dispersion in polyolefin melts and reduces the risk of solid-state blooming at typical processing temperatures (160–240 °C).

polyolefin stabilization antioxidant blooming crystallization temperature

Computed Octanol-Water Partition Coefficient (LogP) as a Proxy for Solubility in Apolar Polymer Matrices

The octanol-water partition coefficient (LogP) provides an estimate of the additive’s affinity for hydrophobic polymer environments versus aqueous extraction media. The target compound (CAS 93893-75-5) has a computed LogP of 8.31 , which is within the range of commercial hindered phenol antioxidants but lower than that of some high-molecular-weight analogs, suggesting a balance between polymer solubility and resistance to aqueous leaching. In contrast, the regioisomer CAS 72672-54-9 is reported with a LogP of 9.35 , indicating greater hydrophobicity. For food-contact or medical-grade polyolefin applications where migration limits are critical, the lower LogP of the target compound may translate to a more favorable extraction profile under FDA/EU migration testing protocols.

polymer additive compatibility partition coefficient migration resistance

Steric Hindrance at the Phenolic –OH: Predicted O–H Bond Dissociation Energy (BDE) as a Determinant of Radical-Trapping Rate

Antioxidant efficacy of hindered phenols correlates inversely with the O–H bond dissociation energy (BDE); lower BDE values indicate faster hydrogen-atom transfer to peroxyl radicals. Computational studies on alkyl-substituted phenols demonstrate that the presence of a tert-butyl group ortho to the –OH lowers the O–H BDE due to stabilization of the phenoxyl radical through hyperconjugation, whereas a sec-butyl group is less effective in this role [1]. In the target compound, the tert-butyl is positioned para to –OH (position 4) on each ring, with sec-butyl at the ortho position (position 6). This contrasts with the regioisomer CAS 72672-54-9 where tert-butyl occupies the ortho position, potentially yielding a lower BDE and higher intrinsic antioxidant activity [2]. While direct experimental BDE data are not published for these specific bisphenols, class-level inference from monomeric alkylphenols suggests that the target compound’s BDE is approximately 1–3 kcal/mol higher than that of the ortho-tert-butyl isomer, which may translate to moderately slower chain-breaking activity but superior selectivity under high-oxygen-flux conditions.

bond dissociation energy radical scavenging hindered phenol mechanism

Acute Oral Toxicity Threshold and Regulatory Acceptability

The acute oral toxicity (LD₅₀) of the target compound in rats is reported as >2,000 mg/kg , classifying it as low acute toxicity under GHS guidelines. This value is comparable to or slightly more favorable than that of 2,2′-methylenebis(4-methyl-6-tert-butylphenol) (Antioxidant 2246, CAS 119-47-1), for which an LD₅₀ of 1,800 mg/kg has been documented [1]. The target compound’s higher molecular weight (424.7 vs. 340.5 g/mol) and low oral toxicity supports its consideration for use in materials with indirect food-contact potential, subject to specific migration limit (SML) verification.

toxicological profile LD50 regulatory compliance

Validated Application Scenarios for 2,2′-Methylenebis[4-tert-butyl-6-sec-butylphenol] (CAS 93893-75-5) Based on Quantitative Evidence


High-Temperature Polyolefin Compounding Requiring Liquid Antioxidant Dosing

The target compound’s liquid physical form at ambient temperature (no defined melting point reported) enables direct liquid injection into twin-screw extruders processing polypropylene or polyethylene at 180–240 °C. This eliminates the pre-melting or masterbatch steps required for solid crystalline antioxidants such as the 4-sec-6-tert isomer (CAS 72672-54-9, predicted mp 212.8 °C) , reducing energy input and improving additive distribution homogeneity.

Food-Contact Polyolefin Articles with Stringent Migration Constraints

With a computed LogP of 8.31 , which is approximately one log unit lower than the 4-sec-6-tert isomer (LogP 9.35) , the target compound is expected to exhibit reduced partitioning into fatty food simulants during migration testing (EU 10/2011 or FDA 21 CFR). This makes it a preferred candidate for thin-walled packaging where specific migration limits must be met without compromising antioxidant protection.

Lubricant and Industrial Oil Formulations Demanding Low-Volatility Antioxidant Packages

The compound’s high boiling point (predicted 479.4 °C at 760 mmHg) and low vapor pressure (≈0.0 mmHg at 25 °C) indicate minimal evaporative loss in high-temperature lubricating oil applications (operating up to 150 °C sump temperatures). This performance attribute is supported by class-level data on methylenebis phenol antioxidants demonstrating extended oxidative induction periods in mineral and synthetic base oils [1].

Elastomer Stabilization with Reduced Blooming Tendency

The absence of a sharp melting point and the liquid physical state of CAS 93893-75-5 minimize the driving force for crystallization-induced blooming, a common failure mode for solid hindered phenol antioxidants in EPDM and SBR rubber compounds. This ensures sustained surface aesthetics and adhesion performance in automotive weatherstrips and seals.

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